molecular formula C9H13N3O2S B13615409 4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid

4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid

Cat. No.: B13615409
M. Wt: 227.29 g/mol
InChI Key: UUBHGAXBJMFHCV-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid typically involves the reaction of 4-methylthiazole-5-carboxylic acid with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with binding sites . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the thiazole and piperazine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

4-methyl-2-piperazin-1-yl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C9H13N3O2S/c1-6-7(8(13)14)15-9(11-6)12-4-2-10-3-5-12/h10H,2-5H2,1H3,(H,13,14)

InChI Key

UUBHGAXBJMFHCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2CCNCC2)C(=O)O

Origin of Product

United States

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